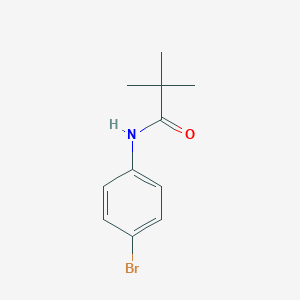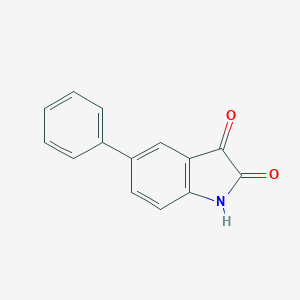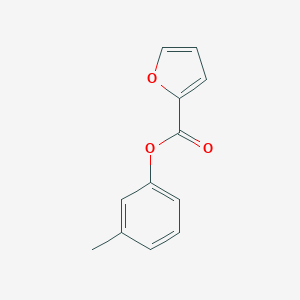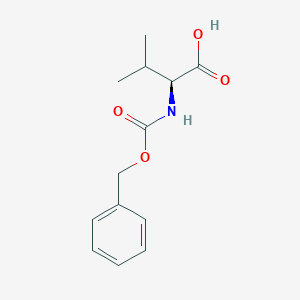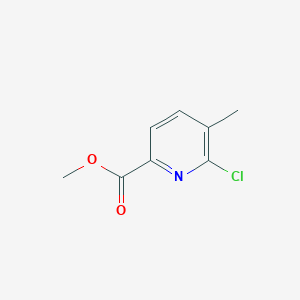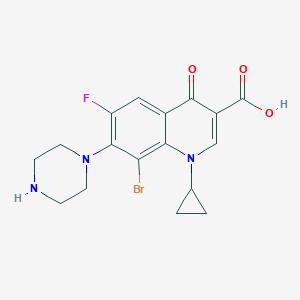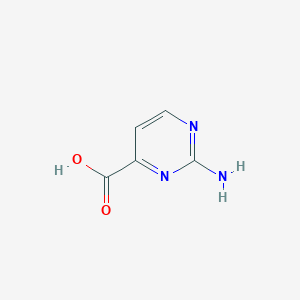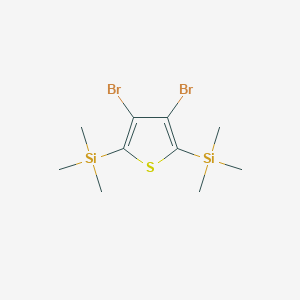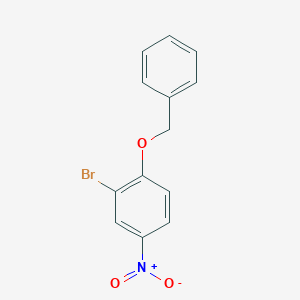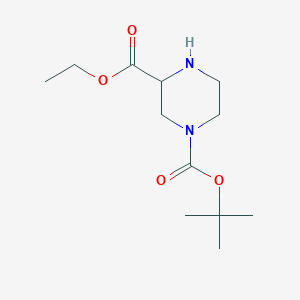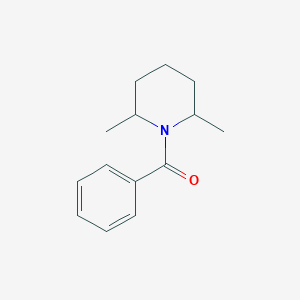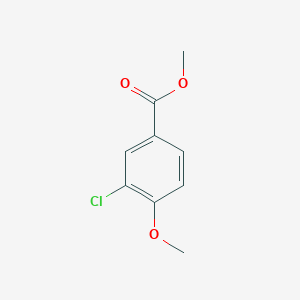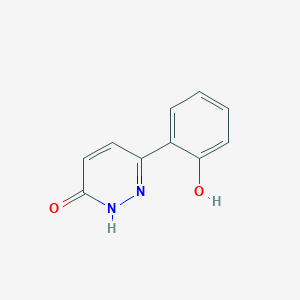
甲基3-(1H-吲哚-3-基)丙酸酯
描述
Methyl 3-(1H-indol-3-yl)propanoate is a compound that is structurally related to indole and propanoic acid derivatives. It is a versatile intermediate that can be used to synthesize a variety of chemical compounds, including those with potential biological activities. The indole moiety is a common structural motif found in many natural products and pharmaceuticals, making derivatives of this compound particularly interesting for further chemical transformations and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of methyl 3-(1H-indol-3-yl)propanoate derivatives can be achieved through various synthetic routes. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a closely related compound, was prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) in a two-step process . Another approach involves the reaction of methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates with prop-2-yn-1-ol in the presence of quinidine to yield enantioselective methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates . These methods demonstrate the chemical flexibility and the potential for creating diverse derivatives of methyl 3-(1H-indol-3-yl)propanoate.
Molecular Structure Analysis
The molecular structure of methyl 3-(1H-indol-3-yl)propanoate derivatives has been characterized by various spectroscopic techniques, including X-ray crystallography, FT-IR, and NMR spectroscopy. For example, the crystal structures of (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate were determined by X-ray single-crystal diffraction, revealing the presence of intermolecular N–H···O hydrogen bonds . Similarly, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was stabilized by hydrogen bonds, with the indole ring being essentially planar .
Chemical Reactions Analysis
Methyl 3-(1H-indol-3-yl)propanoate and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas in the presence of an acid led to the formation of polycyclic meridianin analogues with a uracil structural unit . Additionally, the cleavage of epoxides with indole promoted by ultrasound irradiation was used to synthesize 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone, showcasing the reactivity of indole derivatives in the presence of ultrasound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-(1H-indol-3-yl)propanoate derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the solid-state properties, such as space group, cell constants, and hydrogen bonding patterns . These properties are crucial for understanding the material's stability, solubility, and potential interactions with biological targets. The supramolecular architectures involving hydrogen bonding play a significant role in the crystalline state, affecting the compound's behavior in various environments.
科学研究应用
腐蚀抑制:Missoum等人(2013年)进行的一项研究探讨了甲基3-(1H-吲哚-3-基)丙酸酯衍生物作为钢铁在盐酸溶液中的腐蚀抑制剂。研究发现,在一定浓度下,这些化合物提供了超过95%的保护,表明它们作为有效的腐蚀抑制剂的潜力(Missoum et al., 2013)。
对映选择性合成:Bachu和Akiyama(2010年)报告了一种对映选择性的Friedel-Crafts烷基化反应,使用手性磷酸作为催化剂,将吲哚与α,β-不饱和酰基膦酸酯进行反应。这个过程产生了高产率和对映选择性的甲基3-(吲哚-3-基)丙酸酯,表明在不对称合成和潜在的制药制造中有应用(Bachu & Akiyama, 2010)。
黏土催化反应:Daşbaşı和Abdullah(2014年)研究了吲哚及其甲基衍生物与丙炔酸甲酯在K-10蒙脱石黏土存在下的反应,导致各种甲基3,3-双(吲哚基)丙酸酯的形成。这项研究突出了该化合物在促进某些类型的化学反应中的作用,特别是在黏土催化剂存在的情况下(Daşbaşı & Abdullah, 2014)。
不锈钢腐蚀抑制:Vikneshvaran和Velmathi(2017年)研究了源自L-色氨酸的席夫碱衍生物,包括甲基2-((2-羟基苄亚胺)氨基)-3-(1H-吲哚-3-基)丙酸酯,对预防酸性环境中不锈钢腐蚀的影响。该研究提供了这些抑制剂的分子结构和吸附行为的见解,表明它们在腐蚀保护中的潜在用途(Vikneshvaran & Velmathi, 2017)。
生物和制药应用的氢芳基化:Kutubi和Kitamura(2011年)探讨了丙炔酸及其酯与吲哚的分子间氢芳基化反应,产生3,3-双(吲哚-3-基)丙酸和酯。该研究突出了这种铁催化的氢芳基化在合成与生物和制药研究相关的双(吲哚-3-基)化合物方面的潜力(Kutubi & Kitamura, 2011)。
血栓素合成酶抑制:Korb等人(1986年)研究了一种新的衍生物,3-(1H-咪唑-1-基甲基)-2-甲基-1H-吲哚-1-丙酸,对血栓素合成酶的抑制作用。研究表明在心肌缺血中具有潜在的治疗应用(Korb et al., 1986)。
抗菌和抗炎活性:Gadegoni和Manda(2013年)合成了一系列新化合物,包括甲基3-[5-(1H-吲哚-3-基甲基)-2-氧代-[1,3,4]噁二唑-3-基]丙腈,并对它们进行了抗菌和抗炎活性测试。他们的发现可能对开发新的治疗药物有相关性(Gadegoni & Manda., 2013)。
有机化学中的合成应用:Slaett等人(2005年)研究了3-(氰乙酰基)吲哚及相关化合物的合成应用,包括3-(1H-吲哚-3-基)-3-氧代丙酰胺等。该研究为它们作为各种有机合成起始物的实用性提供了见解 (Slaett et al., 2005)。
属性
IUPAC Name |
methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIDMGOQRXHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204056 | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-indol-3-yl)propanoate | |
CAS RN |
5548-09-4 | |
| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-3-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5548-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL INDOLE-3-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl indole-3-propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

